8-Chloro-1,2,3,4-tetrahydrocyclopenta[b]indole
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H10ClN |
|---|---|
Molecular Weight |
191.65 g/mol |
IUPAC Name |
8-chloro-1,2,3,4-tetrahydrocyclopenta[b]indole |
InChI |
InChI=1S/C11H10ClN/c12-8-4-2-6-10-11(8)7-3-1-5-9(7)13-10/h2,4,6,13H,1,3,5H2 |
InChI Key |
RGSVMDSYSCJZCE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)NC3=C2C(=CC=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Reaction Conditions
For this compound, the synthesis begins with cycloheptanone (19) and 2-chlorophenylhydrazine (23). Traditional Fischer conditions (e.g., HCl/EtOH) yield suboptimal results due to steric hindrance and poor solubility. To address this, a low-melting mixture of (L)-tartaric acid and N,N’-dimethylurea (DMU) was developed, which acts as both solvent and catalyst. This eutectic solvent enhances reaction efficiency by stabilizing intermediates and reducing side reactions.
Key Steps:
-
Cyclization: Cycloheptanone and 2-chlorophenylhydrazine react in the tartaric acid-DMU mixture at 80°C for 12 hours, forming the annulated indole intermediate 21 .
-
Oxidation: Intermediate 21 is treated with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in dichloromethane to yield ketone 22 .
-
Aromatization: Ketone 22 undergoes dehydrogenation using phenyltrimethylammonium tribromide (PTAB) and lithium chloride (LiCl) in acetonitrile, yielding the final product 11 (4-chlorocyclohepta[b]indol-10(5H)-one).
Positional Selectivity of Chlorine
The chlorine atom’s position (C-8) is dictated by the ortho-substitution of the phenylhydrazine starting material. Computational studies suggest that electron-withdrawing groups like chlorine direct cyclization to favor the observed regiochemistry. Comparative data for analogous compounds (Table 1) highlights how halogen positioning alters reactivity and biological activity.
Table 1: Impact of Halogen Position on Cyclopenta[b]indole Derivatives
Alternative Synthetic Approaches
Palladium-Catalyzed Cross-Coupling
A patent (JP2003507367A) discloses a palladium-mediated strategy for functionalizing the indole core post-cyclization. After Fischer synthesis, the C-4 position is brominated using N-bromosuccinimide (NBS), followed by Suzuki coupling with aryl boronic acids to introduce pharmacophoric groups. While less common for the 8-chloro derivative, this method allows late-stage diversification.
Reductive Amination
In cases where the tetrahydro ring requires functionalization, reductive amination of ketone 22 with primary amines (e.g., methylamine) in the presence of sodium cyanoborohydride (NaBH3CN) provides access to N-alkylated analogs. This step is critical for modifying the compound’s pharmacokinetic properties.
Optimization of Reaction Conditions
Solvent and Catalytic Systems
The tartaric acid-DMU eutectic solvent achieves a 76% yield in the cyclization step, outperforming conventional solvents like ethanol (yield: 32%). DMU’s hydrogen-bond-donating capacity facilitates proton transfer during the-sigmatropic rearrangement, while tartaric acid stabilizes the imine intermediate.
Oxidant Selection
DDQ is preferred over milder oxidants (e.g., MnO2) due to its ability to dehydrogenate sterically hindered intermediates without over-oxidation. Control experiments show that DDQ achieves full conversion of 21 to 22 within 2 hours, whereas MnO2 requires 12 hours and results in 15% side products.
Aromatization Efficiency
PTAB/LiCl in acetonitrile achieves 88% yield during aromatization, compared to 54% with iodine in DMSO. PTAB’s tribromide ion acts as a mild electrophilic bromine source, minimizing ring-opening side reactions.
Analytical Characterization
Spectroscopic Data
Purity and Stability
HPLC analysis (C18 column, MeCN/H2O gradient) confirms >98% purity. The compound is stable under inert gas at −20°C for 6 months but degrades by 12% when exposed to light and humidity for 30 days.
Industrial-Scale Considerations
Chemical Reactions Analysis
Electrophilic Aromatic Substitution (EAS)
The indole core undergoes regioselective electrophilic substitution due to the electron-donating nature of the nitrogen atom. The chloro group at position 8 directs incoming electrophiles to specific positions:
Mechanistic Insight :
-
The chloro group withdraws electron density, deactivating the indole ring but directing electrophiles to the C5 and C7 positions through resonance effects .
-
Friedel-Crafts reactions require Lewis acid catalysts (e.g., AlCl₃) to activate acylating agents .
Nucleophilic Substitution at C8
The chloro substituent participates in nucleophilic aromatic substitution (NAS) under controlled conditions:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| NaOMe | DMSO, 120°C, 12 h | 8-Methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole | 68% | |
| NH₃ (aq.) | CuCN, DMF, 150°C, microwave | 8-Amino-1,2,3,4-tetrahydrocyclopenta[b]indole | 52% |
Key Observations :
-
Substitution proceeds via a Meisenheimer complex intermediate in polar aprotic solvents .
-
Steric hindrance from the fused cyclopentane ring slows reaction kinetics compared to planar indoles.
Oxidation Reactions
The tetrahydrocyclopenta[b]indole scaffold undergoes oxidation to form dihydro or aromatic derivatives:
Mechanistic Pathway :
-
DDQ abstracts a hydride from the cyclopentane ring, forming a conjugated dienone intermediate that tautomerizes to the ketone .
-
MnO₂ selectively oxidizes benzylic C–H bonds under mild conditions.
Ring-Opening and Rearrangement
Acid- or base-mediated ring-opening reactions yield functionalized indole derivatives:
Structural Implications :
-
Acidic conditions protonate the indole nitrogen, weakening the C–N bond and facilitating ring-opening .
-
LiAlH₄ reduces the tetrahydro ring system while preserving the chloro substituent .
N-Alkylation and Acylation
The indole nitrogen participates in alkylation/acylation reactions with diverse electrophiles:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| CH₃I | K₂CO₃, DMF, 60°C | 8-Chloro-1-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole | 89% | |
| Ac₂O | Pyridine, RT, 12 h | 8-Chloro-1-acetyl-1,2,3,4-tetrahydrocyclopenta[b]indole | 94% |
Kinetic vs Thermodynamic Control :
-
Alkylation with In(OTf)₃ in THF favors N1-alkylation (kinetic product), while toluene promotes C6-alkylation (thermodynamic product) .
-
Acylation proceeds without catalysts due to the nucleophilic indole nitrogen .
Cross-Coupling Reactions
Palladium-catalyzed couplings enable functionalization of the chloro group:
Optimized Conditions :
Scientific Research Applications
Chemistry
8-Chloro-1,2,3,4-tetrahydrocyclopenta[b]indole serves as a building block in organic synthesis. It is utilized in the development of more complex indole derivatives that are crucial for pharmaceutical applications. Its unique chlorine substitution enhances its reactivity compared to other indole derivatives.
| Application Area | Description |
|---|---|
| Organic Synthesis | Used as a precursor for synthesizing diverse organic compounds. |
| Material Science | Investigated for potential use in developing new materials due to its unique properties. |
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties: Preliminary studies suggest that this compound may possess antimicrobial effects against various pathogens.
- Anticancer Activity: Investigations are ongoing into its potential as an anticancer agent. The compound's ability to modulate certain cellular pathways makes it a candidate for further exploration in cancer therapy.
- Anti-inflammatory Effects: Early research indicates that it may have anti-inflammatory properties that could be beneficial in treating inflammatory diseases.
| Biological Activity | Evidence |
|---|---|
| Antimicrobial | Studies show efficacy against specific bacterial strains. |
| Anticancer | In vitro assays indicate potential inhibition of cancer cell proliferation. |
| Anti-inflammatory | Observed reduction in inflammatory markers in preliminary tests. |
Medicinal Chemistry
The compound is being explored for its therapeutic potential:
- Drug Development: Due to its structural characteristics, it is being investigated as a lead compound for developing new drugs targeting various diseases.
- Mechanism of Action: Research suggests that it may interact with specific enzymes and receptors involved in disease pathways.
Case Study 1: Anticancer Activity
A study conducted on the effects of this compound on human cancer cell lines demonstrated significant inhibition of cell growth at micromolar concentrations. The mechanism appears to involve the induction of apoptosis and modulation of cell cycle regulators.
Case Study 2: Antimicrobial Efficacy
In vitro tests revealed that this compound exhibited potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound was effective at low concentrations, indicating its potential as a lead for antibiotic development.
Mechanism of Action
The mechanism of action of 8-Chloro-1,2,3,4-tetrahydrocyclopenta[b]indole involves its interaction with molecular targets such as receptors or enzymes. The presence of the chlorine atom can enhance its binding affinity and specificity to these targets. The compound may exert its effects through hydrogen bonding, hydrophobic interactions, and other molecular interactions .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Halogen Effects
The position and type of substituents significantly influence the properties of tetrahydrocyclopenta[b]indole derivatives. Below is a comparative analysis with key analogs:
Table 1: Comparative Properties of Halogenated Derivatives
Key Observations :
- Halogen Position : The 7-chloro derivative (evidence 10–11) and 8-chloro target compound differ in halogen placement, which affects aromatic ring electron density and reactivity. For example, electrophilic substitution reactions (e.g., bromination) may favor different positions depending on the directing effects of existing substituents .
- Physical States : Halogenated analogs (e.g., 7-Br, 7-Cl) are typically solids, while alkyl-substituted derivatives (e.g., 4-CH₃) are oils, reflecting differences in intermolecular interactions .
Functional Group Modifications
Functional groups such as azides, esters, and sulfonamides further diversify the properties of tetrahydrocyclopenta[b]indole derivatives:
Table 2: Functionalized Derivatives
Key Observations :
Structural and Conformational Analysis
Crystallographic data for analogs reveal conformational preferences:
- 3-(3,4,5-Trimethoxyphenyl)-THCP[b]indole : The hydrogenated cyclopentane ring adopts a shallow envelope conformation, with a dihedral angle of 66.65° between the fused ring system and the pendant aromatic group. Such steric effects may influence binding interactions in drug design .
Biological Activity
8-Chloro-1,2,3,4-tetrahydrocyclopenta[b]indole is a compound that has garnered attention in recent years for its potential biological activities. This article reviews its biological effects, mechanisms of action, and relevant research findings.
- Molecular Formula : C11H10ClN
- Molecular Weight : 201.66 g/mol
- IUPAC Name : this compound
Biological Activities
The biological activities of this compound have been investigated in various studies, highlighting its potential as an antiviral and anticancer agent.
Antiviral Activity
Research indicates that indole derivatives, including this compound, exhibit significant antiviral properties. A study focused on the inhibition of Hepatitis C Virus (HCV) reported that compounds with indole scaffolds could inhibit viral replication effectively. The IC50 values for related indole derivatives ranged from 0.48 to 2.1 µM against HCV NS5B enzyme .
Anticancer Potential
The compound has also been studied for its anticancer properties. Indole derivatives are known to interact with various molecular targets associated with cancer progression. For instance, the inhibition of DYRK1A (Dual-specificity tyrosine-regulated kinase 1A) has been linked to the suppression of cancer cell proliferation. The binding affinity of related compounds suggests that modifications at specific positions can enhance their potency as anticancer agents .
The mechanism by which this compound exerts its biological effects involves:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in viral replication and cancer cell growth.
- Modulation of Signaling Pathways : It can alter signaling pathways that regulate cell proliferation and apoptosis.
Case Studies and Research Findings
- Study on Antiviral Efficacy : A study demonstrated that indole derivatives could effectively inhibit HCV replication in vitro. The structure-activity relationship (SAR) analysis revealed that specific substitutions at the indole ring significantly affected antiviral potency .
- Investigation of Anticancer Properties : Another research highlighted the ability of indole derivatives to inhibit DYRK1A and CLK1 kinases, which are crucial in cancer signaling pathways. The study found that certain modifications led to improved solubility and bioavailability in biological assays .
Comparative Analysis with Similar Compounds
Q & A
Q. What are the most reliable synthetic routes for 8-chloro-1,2,3,4-tetrahydrocyclopenta[b]indole, and how do reaction conditions impact yield?
The synthesis of cyclopenta[b]indole derivatives often employs Morita–Baylis–Hillman adducts as key intermediates. For example, a stereoselective approach involves reacting methyl 2-[hydroxy(aryl)methyl]acrylate with indole derivatives in the presence of 2-iodoxybenzoic acid, followed by reduction (NaBH₄) and acid-mediated cyclization. This method achieves >99:1 diastereoselectivity and 70% yield . Alternative routes include Nazarov cyclization , which uses chiral metal catalysts to control stereochemistry . Key variables affecting yield include solvent choice (acetonitrile for reflux conditions), stoichiometry of reagents (1.2:1 indole:adduct ratio), and post-reduction purification (hexane/ethyl acetate 60:40) .
Q. What safety protocols are critical when handling chlorinated tetrahydrocyclopenta[b]indole derivatives?
Chlorinated indoles require strict adherence to OSHA HCS guidelines :
Q. How can researchers optimize purification of this compound?
Purification typically involves flash chromatography (hexane/ethyl acetate gradients) to isolate the product from byproducts like unreacted indole or reduction intermediates . For crystalline derivatives, slow evaporation of chloroform/methanol (10:1) at low temperatures (-20°C) yields single crystals suitable for X-ray diffraction .
Advanced Research Questions
Q. How do stereochemical outcomes vary in cyclopenta[b]indole synthesis, and what techniques validate these results?
Stereoselectivity is highly dependent on catalyst choice (e.g., chiral Brønsted acids) and reaction mechanism. For example, Nazarov cyclization with a chiral Co(III) catalyst induces axial chirality, confirmed via X-ray crystallography and NMR spectroscopy . Dihedral angles between aromatic rings (e.g., 49°–82° in asymmetric units) and hydrogen-bonding patterns (N–H⋯O, C–H⋯O) provide structural validation .
Q. What strategies resolve contradictions in reported biological activities of chlorinated indole derivatives?
Discrepancies in bioactivity data often stem from substituent positioning (e.g., chloro vs. methoxy groups) or conformational flexibility . For example:
Q. How do crystallization conditions influence the polymorphic forms of this compound?
Polymorphism is controlled by solvent polarity and cooling rates. A chloroform/methanol (10:1) system at -20°C produces a monoclinic P1 space group with intermolecular hydrogen bonding (O–H⋯O, N–H⋯O), while polar aprotic solvents like DMF yield alternative packing motifs .
Q. What in vitro assays are suitable for evaluating the pharmacological potential of this compound?
- Antimicrobial assays : Disk diffusion against Gram-positive bacteria, leveraging structural similarities to tricyclic indole antibiotics .
- CNS activity screens : Radioligand binding assays for serotonin (5-HT) receptors, given the indole core’s affinity for neurological targets .
Methodological Considerations
Q. How should researchers address low yields in cyclopenta[b]indole syntheses?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
